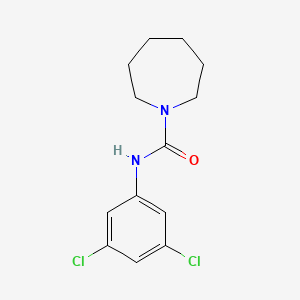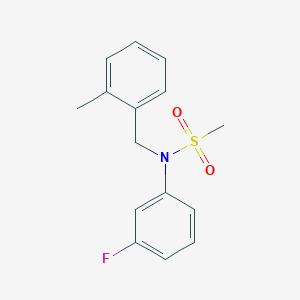![molecular formula C11H13Cl3N2O4S2 B4715883 1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4715883.png)
1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is not fully understood, but it is thought to act as a modulator of certain neurotransmitter receptors in the brain. Specifically, it has been shown to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. By modulating the activity of this receptor, this compound may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its interactions with the GABA receptor, it has also been shown to modulate the activity of other neurotransmitter receptors, including the serotonin and dopamine receptors. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine in lab experiments is its ability to modulate the activity of specific neurotransmitter receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine. One area of interest is the development of more potent analogs of this compound that can be used as tools for investigating the activity of specific neurotransmitter receptors. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This compound has also been investigated for its potential use as a tool in drug discovery, as it can act as a scaffold for the development of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3N2O4S2/c1-21(17,18)15-2-4-16(5-3-15)22(19,20)11-7-9(13)8(12)6-10(11)14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCUTHGXFODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4715806.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B4715811.png)

![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4715821.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B4715829.png)
![N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4715850.png)
![3-piperidinyl[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B4715856.png)

![5-benzylidene-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4715869.png)
![5-(2,4-dichlorophenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4715888.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4715896.png)
![methyl 3-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4715909.png)
![N-benzyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4715912.png)
![5-{3-bromo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4715917.png)